N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-11-7-5-4-6-9(11)12(18)16-10-8-15-14(21-3)17-13(10)20-2/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEOASJVIYLRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dimethoxypyrimidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide with structurally or functionally related benzamide and pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Target Specificity
- The 2,4-dimethoxypyrimidine group in the target compound distinguishes it from analogs like YM-43610 (), which uses a pyridine core. This substitution may favor interactions with bromodomains (e.g., BRPF2) over dopamine receptors .
- Methoxy Positioning : Compared to 22b (), which has 3,5-dimethoxy groups on the benzamide, the target compound’s single 2-methoxy group may reduce steric hindrance, enhancing binding to planar binding pockets (e.g., enzyme active sites).
Pharmacological Profiles Receptor Antagonism: Esamisulpride () and YM-43611 () demonstrate that methoxybenzamide scaffolds are versatile for receptor antagonism. However, the target compound’s pyrimidine ring may shift selectivity toward non-dopaminergic targets, such as epigenetic regulators (e.g., bromodomains in ). Imaging Applications: [18F]Desmethoxyfallypride () highlights the utility of methoxybenzamides in neuroimaging. The target compound’s lack of a radiolabel or pyrrolidinyl group suggests different applications, possibly in vitro assays or therapeutic development.
Synthetic Approaches
- The target compound’s synthesis likely mirrors (condensation of pyrimidinyl amines with benzamide precursors) or (benzoyl chloride + pyrimidinyl amine). In contrast, YM-43611 requires complex cyclopropane functionalization (), and esamisulpride involves sulfonylation steps ().
Biological Potency
- While N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, the target compound’s pyrimidine moiety could enhance interactions with nucleotide-binding proteins (e.g., kinases or methyltransferases).
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a pyrimidine ring substituted with methoxy groups and an amide functional group. The structural formula can be represented as follows:
Structural Features:
- Pyrimidine Ring: Contains two methoxy substituents at the 2 and 4 positions.
- Benzamide Moiety: Attached to the pyrimidine, contributing to its pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced inflammation or altered cellular signaling.
- Receptor Interaction: Potential interactions with various receptors, possibly affecting neurotransmitter systems or other signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that similar compounds have shown effectiveness against various bacterial strains and fungi. For example:
| Compound | Activity Type | Inhibition Concentration (µg/mL) |
|---|---|---|
| Compound A | Bacterial | 10 |
| Compound B | Fungal | 5 |
These findings highlight the potential for this compound in developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds with similar structures:
- Study on Pyrimidine Derivatives: A series of pyrimidine derivatives demonstrated broad-spectrum antifungal activity, with some achieving over 50% inhibition against multiple fungal strains .
- Antiproliferative Effects: A recent investigation into methoxy-substituted compounds revealed significant antiproliferative effects against cancer cell lines, suggesting a structure-activity relationship that could be further explored for this compound .
- Insecticidal Activity: Compounds structurally similar to this compound were evaluated for insecticidal properties, showing promising results against mosquito larvae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
